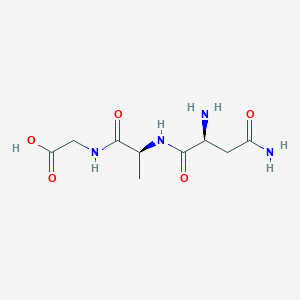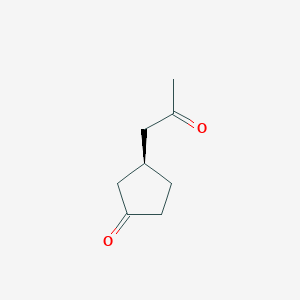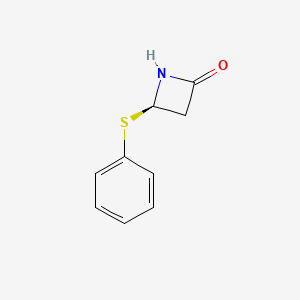
(4R)-4-(Phenylsulfanyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-4-(Phenylsulfanyl)azetidin-2-one is a chiral azetidinone derivative. Azetidinones are four-membered lactams, which are important structural motifs in medicinal chemistry due to their presence in various bioactive compounds, including β-lactam antibiotics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(Phenylsulfanyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a β-amino acid derivative with a phenylsulfanyl group, followed by cyclization to form the azetidinone ring. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for azetidinone derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
(4R)-4-(Phenylsulfanyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the azetidinone ring can produce amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to β-lactam antibiotics suggests potential antibacterial activity.
Medicine: It may serve as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (4R)-4-(Phenylsulfanyl)azetidin-2-one depends on its specific interactions with molecular targets. In the context of antibacterial activity, it may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, similar to β-lactam antibiotics. The phenylsulfanyl group may also interact with specific enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
(4R)-4-(Phenylsulfanyl)azetidin-2-one: Unique due to the presence of the phenylsulfanyl group.
Azetidin-2-one: Lacks the phenylsulfanyl group, but shares the azetidinone core.
β-Lactam antibiotics: Contain the azetidinone ring and exhibit antibacterial activity.
Uniqueness
This compound is unique due to the presence of the phenylsulfanyl group, which can impart distinct chemical and biological properties compared to other azetidinone derivatives.
属性
CAS 编号 |
85270-00-4 |
|---|---|
分子式 |
C9H9NOS |
分子量 |
179.24 g/mol |
IUPAC 名称 |
(4R)-4-phenylsulfanylazetidin-2-one |
InChI |
InChI=1S/C9H9NOS/c11-8-6-9(10-8)12-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11)/t9-/m1/s1 |
InChI 键 |
IQVDSMUMVVBIQZ-SECBINFHSA-N |
手性 SMILES |
C1[C@H](NC1=O)SC2=CC=CC=C2 |
规范 SMILES |
C1C(NC1=O)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


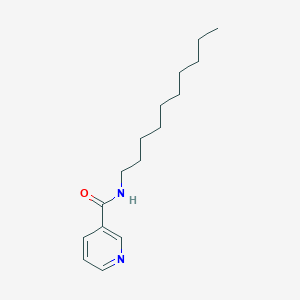
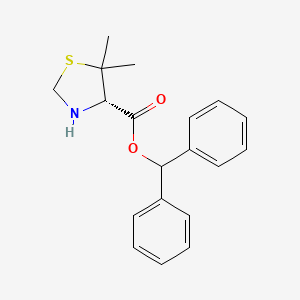
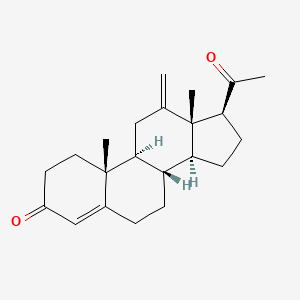
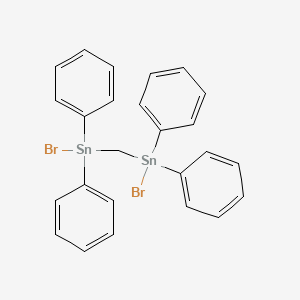
![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
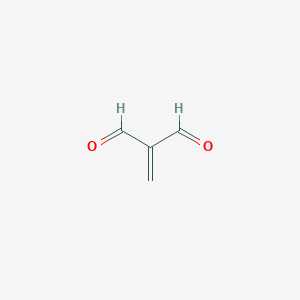

![3-[Methyl(octyl)amino]propan-1-OL](/img/structure/B14422454.png)

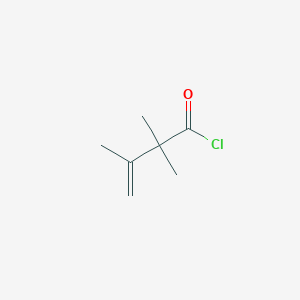
![6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL](/img/structure/B14422481.png)
